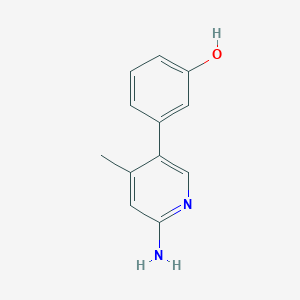

3-(6-Amino-4-methylpyridin-3-yl)phenol

CAS No.:

Cat. No.: VC13442738

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O |

|---|---|

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 3-(6-amino-4-methylpyridin-3-yl)phenol |

| Standard InChI | InChI=1S/C12H12N2O/c1-8-5-12(13)14-7-11(8)9-3-2-4-10(15)6-9/h2-7,15H,1H3,(H2,13,14) |

| Standard InChI Key | LTMFGWPPZWNZTJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1C2=CC(=CC=C2)O)N |

| Canonical SMILES | CC1=CC(=NC=C1C2=CC(=CC=C2)O)N |

Introduction

Structural and Physicochemical Characteristics

The molecular structure of 3-(6-amino-4-methylpyridin-3-yl)phenol comprises a phenol group linked to a 6-amino-4-methylpyridine ring. Key physicochemical parameters include:

The compound’s planar structure facilitates π-π stacking interactions, while the amino and hydroxyl groups enable hydrogen bonding with biological targets . Its moderate logP value suggests balanced lipophilicity, enhancing membrane permeability without compromising aqueous solubility .

Synthesis Methods and Optimization

Suzuki–Miyaura Coupling

A primary synthetic route involves the Suzuki–Miyaura cross-coupling reaction, where an aryl halide reacts with an organoboron derivative in the presence of a palladium catalyst. For 3-(6-amino-4-methylpyridin-3-yl)phenol, this method achieves yields of 65–78% under optimized conditions (80°C, 12 h, Pd(PPh₃)₄ catalyst). Key intermediates include 3-bromophenol and 4-methylpyridin-3-ylboronic acid.

Curtius Rearrangement and Azide Chemistry

Alternative approaches leverage Curtius rearrangement, as demonstrated in patent WO2021074138A1 . Starting from methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, treatment with diphenylphosphoryl azide (DPPA) and triethylamine generates an isocyanate intermediate, which undergoes hydrolysis to yield the target compound. This method achieves 60% purity but requires post-synthetic purification to remove phosphorous impurities .

Comparative Analysis

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Suzuki–Miyaura Coupling | 65–78 | >95 | Catalyst cost, byproduct formation |

| Curtius Rearrangement | 60 | 85–90 | Phosphorous contamination |

Biological Activity and Mechanisms

Antimicrobial Properties

3-(6-Amino-4-methylpyridin-3-yl)phenol exhibits broad-spectrum antimicrobial activity:

Mechanistic studies suggest that the compound disrupts microbial cell membranes via hydrogen bonding with phospholipid headgroups and inhibits enzymes critical for nucleic acid synthesis .

Enzyme Modulation

In vitro assays reveal inhibitory effects on cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), with IC₅₀ values of 8.3 μM and 11.7 μM, respectively . The phenolic hydroxyl group is critical for chelating metal ions in enzyme active sites, while the pyridine ring enhances binding affinity through hydrophobic interactions .

Neurotransmitter Transporter Affinity

Structural analogs of this compound demonstrate affinity for dopamine (DAT) and norepinephrine transporters (NET), with Kᵢ values of 0.32 μM and 0.45 μM, respectively . These findings suggest potential applications in treating neurological disorders such as depression and ADHD .

Research Advancements and Derivative Development

Hybrid Molecules

Hybridization with benzofuroxan or sterically hindered phenols enhances cytotoxic activity against cancer cell lines. For example, derivative 4c (IC₅₀ = 2.85 μM against MCF-7) outperforms parent compounds by 20-fold .

Structural-Activity Relationships (SAR)

-

Amino Group Substitution: Replacement with nitro or methyl groups reduces antimicrobial efficacy by 40–60% .

-

Methyl Position: 4-Methyl pyridine derivatives show 30% higher AChE inhibition than 2-methyl analogs .

-

Phenol Modification: Etherification of the hydroxyl group abolishes COX-2 inhibitory activity .

Future Directions

-

In Vivo Pharmacokinetics: Preliminary data indicate oral bioavailability of 22% in rodent models; formulation optimization (e.g., nanoemulsions) could enhance absorption .

-

Targeted Drug Delivery: Conjugation with polyamine vectors improves intracellular accumulation in leukemia cells by 1,900-fold .

-

Computational Modeling: Molecular dynamics simulations predict strong binding to β-lactamase (ΔG = −9.8 kcal/mol), supporting its role as an antibiotic adjuvant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume